Buchapine deriv.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methylbut-2-enyl)-4-(3-methylbut-2-enyloxy)quinolin-2(1H)-one (Structural isomer of Buchapine) is a member of quinolines. It has a role as a metabolite.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones : The synthesis of various quinolinone derivatives has been explored, utilizing reactions like the condensation of diethyl malonate with anilines. These synthetic pathways are crucial for developing novel compounds with potential applications in various fields (Sekar & Prasad, 1999).
Development of Antioxidants for Lubricating Grease : Quinolinone derivatives have been synthesized and evaluated as antioxidants in lubricating greases. The efficiency of these compounds as antioxidants was assessed using standard methods, highlighting their potential industrial applications (Hussein, Ismail, & El-Adly, 2016).
Reactions of Heterocyclic Quinone Methides : Studies on the reactions of specific quinolinone derivatives have led to the formation of various cycloaddition products, showcasing the reactivity and versatility of these compounds in chemical synthesis (Chauncey & Grundon, 1990).
Biological Evaluation and Pharmacological Studies
Evaluation of Anti-Breast Cancer Drugs : Hybrid 2-quinolinone derivatives have been synthesized and evaluated for their cytotoxicity against the MCF-7 cell line, demonstrating potential in the development of anti-breast cancer drugs (Bakare, 2022).
Discovery of Potent NR2B-Selective NMDA Antagonist : The identification of a specific 2(1H)-quinolinone derivative as a potent NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonist shows the potential of these compounds in the treatment of pain (Kawai et al., 2007).
Material Science and Engineering Applications
- Analysis of Quinolinone Structures for Various Applications : The study of quinolinones, with adaptations in their molecular structures using different ligands, has implications for applications in pharmacy, medicine, physics, and engineering (Michelini et al., 2019).
Properties
CAS No. |
18118-29-1 |
---|---|
Molecular Formula |
C19H23NO2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-(3-methylbut-2-enoxy)-3-(3-methylbut-2-enyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C19H23NO2/c1-13(2)9-10-16-18(22-12-11-14(3)4)15-7-5-6-8-17(15)20-19(16)21/h5-9,11H,10,12H2,1-4H3,(H,20,21) |
InChI Key |
YADLZLRNLRNTCM-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
Canonical SMILES |
CC(=CCC1=C(C2=CC=CC=C2NC1=O)OCC=C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.